![molecular formula C13H16O3 B14413851 Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate CAS No. 82390-20-3](/img/structure/B14413851.png)
Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of homoconjugated ketones with extended unsaturation, which makes it an interesting subject for various chemical transformations and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate involves photochemical transformations that are wavelength-selective, regioselective, diastereoselective, and enantiospecific . The key steps include the [1,2]-acyl shift, which is largely regioselective and diastereoselective . The reaction conditions typically involve the use of specific wavelengths of light to steer the rearrangement modes .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of photochemical transformations and selective synthetic schemes can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the spirocyclic structure, leading to new derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the photochemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical transformations can lead to regioselective and enantiospecific products .
Scientific Research Applications
Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate has several scientific research applications:
Chemistry: It is used in selective synthetic schemes due to its unique photochemical properties.
Biology: The compound’s structure allows for the study of spirocyclic systems and their biological interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate involves photochemical transformations that are wavelength-selective and regioselective . The molecular targets and pathways include the [1,2]-acyl shift and other rearrangement modes that are influenced by specific wavelengths of light .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: These compounds share a similar spirocyclic structure but differ in their functional groups and chemical properties.
1,3-Dioxane-1,3-Dithiane Spiranes: These compounds have different heterocycles in the spirane units, leading to different chemical behaviors.
Bis(1,3-Oxathiane) Spiranes: These compounds exhibit unique stereochemistry and conformational equilibria.
Uniqueness
Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate is unique due to its extended unsaturation and the ability to undergo wavelength-selective photochemical transformations . This makes it a valuable compound for selective synthetic schemes and various scientific applications .
Properties
CAS No. |
82390-20-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 11-oxospiro[5.5]undeca-2,4-diene-4-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-16-12(15)10-5-4-8-13(9-10)7-3-2-6-11(13)14/h4-5,9H,2-3,6-8H2,1H3 |
InChI Key |
OYYNWTNOYKSWBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2(CCCCC2=O)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
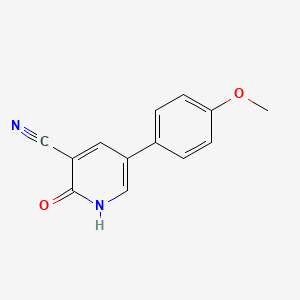
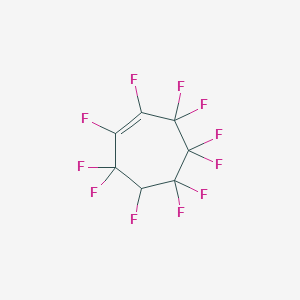
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
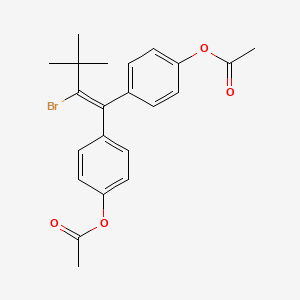
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
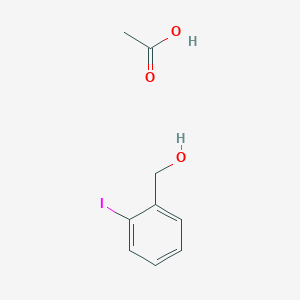
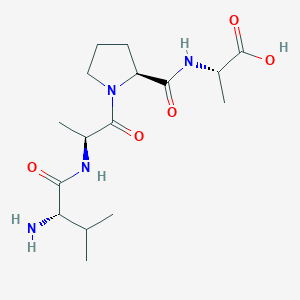
arsanium bromide](/img/structure/B14413822.png)
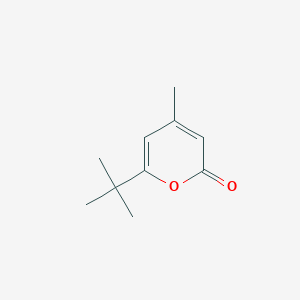
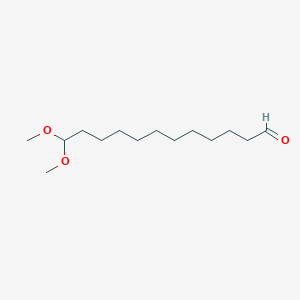
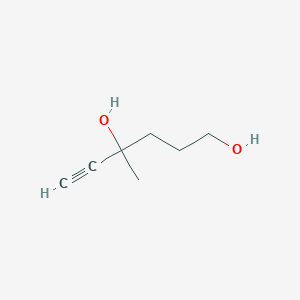
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
